

Optimizing AMT hydrochloride concentration for maximum iNOS inhibition

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Compound of Interest		
Compound Name:	AMT hydrochloride	
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Technical Support Center: AMT Hydrochloride for iNOS Inhibition

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of 2-Amino-5,6-dihydro-4H-1,3-thiazine hydrochloride (**AMT hydrochloride**) as a selective inhibitor of inducible nitric oxide synthase (iNOS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for **AMT hydrochloride** in an in vitro experiment?

A1: The optimal concentration depends on your specific cell type and experimental conditions. However, a good starting point is the IC50 value, which for **AMT hydrochloride** is approximately 3.6 nM for iNOS.[1] A concentration range of 1 nM to 1 μ M is often a reasonable starting point for dose-response experiments. For example, in studies with RIN-m5F cells, concentrations of 4 nM and 20 nM were shown to be effective.[2] In other cell culture experiments using RAW 264.7 macrophages, a final concentration of 10 μ M has been used to achieve significant iNOS inhibition.[3]

Q2: How do I prepare a stock solution of AMT hydrochloride?

Troubleshooting & Optimization





A2: **AMT hydrochloride** is soluble in water up to 10 mM.[1] It is also soluble in DMSO (>16 mg/ml) and Ethanol (>25 mg/ml).[4] For most cell culture experiments, preparing a 1 mM or 10 mM stock solution in sterile, nuclease-free water is recommended. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: My **AMT hydrochloride** is not dissolving properly. What can I do?

A3: If you encounter solubility issues, especially when preparing higher concentration solutions for in vivo studies, consider the following:

- Ensure you are using a suitable solvent. While water is effective for lower concentrations, cosolvents may be needed for higher concentrations.
- A protocol for in vivo working solutions involves first dissolving AMT in DMSO to create a stock, which is then mixed with PEG300, Tween-80, and finally saline.[5]
- Gentle warming and/or sonication can aid in the dissolution process if precipitation occurs.[5]

Q4: What is the stability of AMT hydrochloride in solution?

A4: Prepared stock solutions of **AMT hydrochloride** are stable for extended periods when stored correctly. For optimal stability, store aliquoted stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is recommended to prepare fresh working solutions for daily use, particularly for in vivo experiments.[5]

Q5: How selective is **AMT hydrochloride** for iNOS?

A5: **AMT hydrochloride** is a highly selective inhibitor of iNOS. It is approximately 30 times more selective for iNOS over neuronal NOS (nNOS) and 40 times more selective over endothelial NOS (eNOS).[1]

Q6: What is the difference between the IC50 and Ki values reported for **AMT hydrochloride**?

A6: Both IC₅₀ (half-maximal inhibitory concentration) and K_i (inhibition constant) measure inhibitor potency.



- IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. It can be influenced by factors like substrate concentration.
- K_i is an intrinsic measure of the affinity of the inhibitor for the enzyme. It is a thermodynamic constant that is independent of substrate concentration. For **AMT hydrochloride**, the reported IC₅₀ is 3.6 nM, and the K_i is 4.2 nM, indicating a very high affinity for iNOS.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for **AMT hydrochloride**.

Table 1: Inhibitory Potency of AMT Hydrochloride

Parameter	Value	Enzyme	Notes
IC50	3.6 nM	iNOS	Half-maximal inhibitory concentration.[1]
IC50	0.022 μM (22 nM)	iNOS	In LPS-induced mouse RAW264.7 cells.[6]
Ki	4.2 nM	iNOS	Inhibition constant, indicating high affinity. [5]

Table 2: Solubility and Storage



Parameter	Value	Notes
Molecular Weight	166.67 g/mol	[1]
Solubility in Water	Up to 10 mM	[1][7]
Stock Solution Storage	-80°C for 6 months; -20°C for 1 month	Avoid repeated freeze-thaw cycles.[5]
Appearance	White to off-white solid	

Experimental Protocols Protocol 1: In Vitro iNOS Inhibition Assay (Griess Assay)

This protocol outlines a general method for measuring iNOS inhibition in cultured cells (e.g., RAW 264.7 macrophages) by quantifying nitrite, a stable breakdown product of nitric oxide.

- Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in a multi-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.
- Preparation of AMT: Prepare a series of dilutions of your AMT hydrochloride stock solution in cell culture medium to achieve the desired final concentrations.
- Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of AMT hydrochloride. Include a "vehicle control" (medium with the same solvent concentration used for AMT, but without AMT). Incubate for 1-2 hours.
- iNOS Induction: To induce iNOS expression, add an inflammatory stimulus like Lipopolysaccharide (LPS) (e.g., 1 μg/mL) to all wells except the negative control.
- Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C and 5% CO₂.
- Nitrite Measurement (Griess Assay):
 - Collect 50-100 μL of the cell culture supernatant from each well.



- Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
- Incubate at room temperature for 10-15 minutes, protected from light.
- Measure the absorbance at ~540 nm using a microplate reader.
- Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use
 the standard curve to determine the nitrite concentration in your samples. Calculate the
 percentage of iNOS inhibition for each AMT concentration relative to the LPS-stimulated
 vehicle control.

Protocol 2: Preparation of AMT Hydrochloride for In Vivo Use

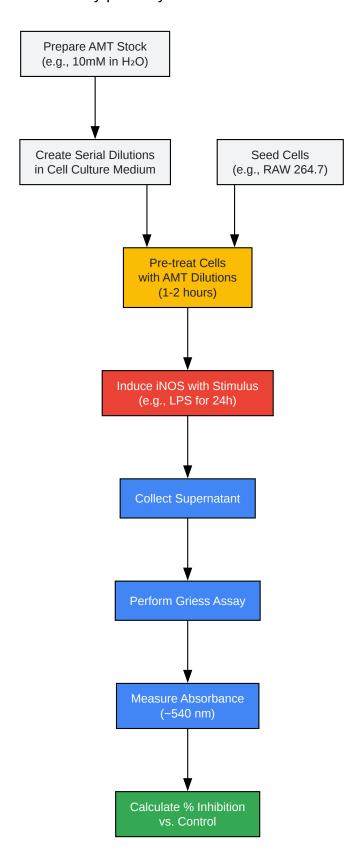
This protocol is for preparing an **AMT hydrochloride** solution suitable for intraperitoneal (i.p.) injection in animal models, such as rats.[8]

- Stock Solution Preparation: Prepare a stock solution of AMT hydrochloride in a suitable solvent like DMSO (e.g., 7.1 mg/mL).[5]
- Vehicle Preparation: Prepare the vehicle solution. A common vehicle consists of PEG300,
 Tween-80, and Saline.[5]
- Working Solution Formulation (Example): To prepare a 1 mL working solution, follow these steps sequentially:[5]
 - Take 100 μL of the DMSO stock solution.
 - Add 400 μL of PEG300 and mix thoroughly.
 - Add 50 μL of Tween-80 and mix again.
 - Add 450 μL of Saline to bring the final volume to 1 mL.
- Administration: The working solution should be prepared fresh on the day of the experiment.
 [5] A typical dosage used in studies with rats is 10 mg/kg via intraperitoneal injection.



Visual Guides

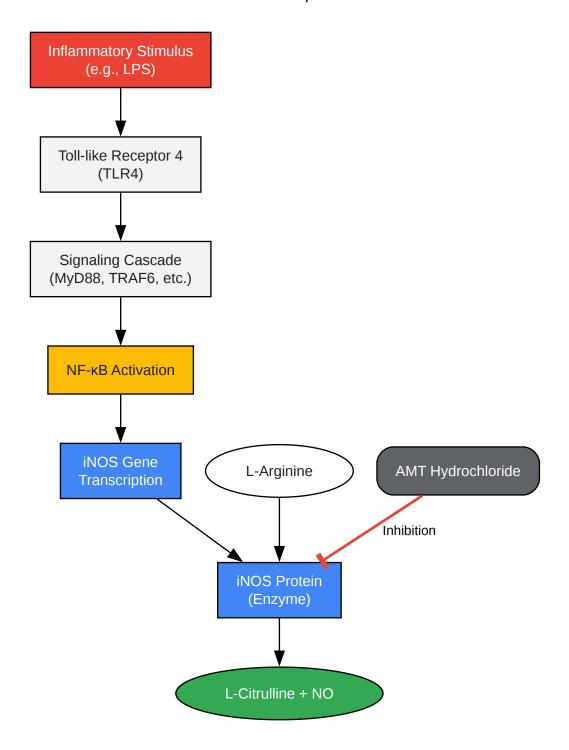
The following diagrams illustrate key pathways and workflows relevant to your experiments.





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Caption: Workflow for an in vitro iNOS inhibition experiment.



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Caption: Simplified iNOS signaling pathway and point of inhibition.



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